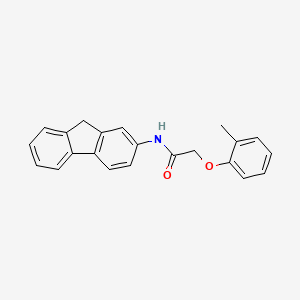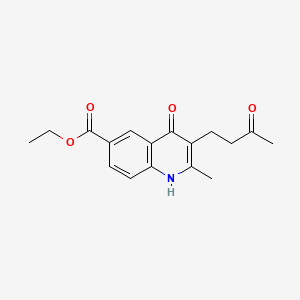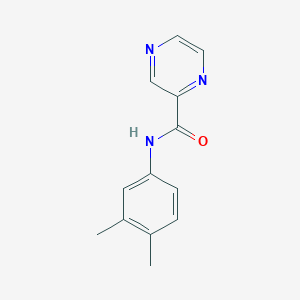
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine, also known as MMDA, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of 3,4-methylenedioxyphenyl-2-propanamine (MDMA) and has a similar chemical structure. MMDA was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and physiological effects.
作用機序
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine acts on the serotonin transporter, which is responsible for the reuptake of serotonin from the synapse. It inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the psychoactive effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, stimulate the release of hormones such as cortisol and prolactin, and increase body temperature. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine has also been shown to produce subjective effects such as euphoria, increased sociability, and altered perception of time and space.
実験室実験の利点と制限
One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments is that it has a similar chemical structure to MDMA, which has been extensively studied. This makes it easier to compare the effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine to those of MDMA. However, one limitation of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments is that it is a controlled substance and can only be used in research under strict regulations.
将来の方向性
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of depression and anxiety disorders. Another area of interest is its effects on the visual system and its potential use in the treatment of visual disorders. Further research is also needed to better understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine and its effects on neurotransmitter systems in the brain.
合成法
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine can be synthesized by the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 2-methoxyphenylmagnesium bromide followed by reduction with sodium borohydride. The final product is then purified by recrystallization.
科学的研究の応用
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to stimulate the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood regulation and behavior. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine has also been used to study its effects on the visual system and its potential therapeutic applications in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-22-17-5-3-2-4-16(17)21-10-8-20(9-11-21)13-15-6-7-18-19(12-15)24-14-23-18/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGRTCHNDKAKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5699654.png)

![N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5699676.png)


![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)


![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)

